Yttrium titanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Yttrium titanate is a compound with the chemical formula Y₂Ti₂O₇. It belongs to the family of pyrochlore oxides, which are known for their unique structural characteristics and high chemical stability.

Métodos De Preparación

Yttrium titanate can be synthesized using several methods, including the traditional solid-state reaction and the sol-gel method.

-

Solid-State Reaction: : This method involves mixing stoichiometric amounts of yttrium oxide (Y₂O₃) and titanium dioxide (TiO₂) powders, followed by high-temperature calcination. The mixture is typically heated at temperatures around 1300°C for several hours to form this compound .

-

Sol-Gel Method: : This is a soft-chemistry technique that involves the use of citric acid as a chelating agent. The precursors, yttrium nitrate and titanium isopropoxide, are dissolved in a solvent, and citric acid is added to form a gel. The gel is then dried and calcined at lower temperatures (around 750°C) compared to the solid-state reaction .

Análisis De Reacciones Químicas

Yttrium titanate undergoes various chemical reactions, including:

-

Oxidation and Reduction: : this compound can participate in redox reactions, where it can either gain or lose oxygen atoms. These reactions are crucial in applications such as solid oxide fuel cells .

-

Substitution Reactions: : In these reactions, yttrium or titanium atoms in the compound can be replaced by other metal ions, leading to the formation of doped this compound. For example, doping with rare earth elements like erbium can enhance its luminescent properties .

-

Hydrothermal Reactions: : this compound can be synthesized or modified using hydrothermal methods, where the reaction occurs in an aqueous solution at elevated temperatures and pressures .

Aplicaciones Científicas De Investigación

Material Science Applications

1.1. Thermal Barrier Coatings

Yttrium titanate is utilized in the development of thermal barrier coatings (TBCs) due to its excellent thermal stability and low thermal conductivity. Research has demonstrated that this compound can be combined with other materials to enhance the performance of TBCs in high-temperature environments, such as gas turbines .

1.2. Nanocomposites

Recent studies have focused on the creation of this compound/nickel nanocomposites that exhibit self-healing properties. These materials can autonomously repair cracks, which is crucial for extending the lifespan of structural components in various applications .

1.3. Pyrochlore Structures

This compound can form pyrochlore structures, which are significant for their radiation resistance and potential use in nuclear materials. The addition of elements like thorium has been shown to enhance the stability of these materials under radiation exposure .

Electronic Applications

2.1. Dielectric Materials

This compound is an important dielectric material used in capacitors and other electronic components due to its high dielectric constant and low loss factor. Its properties make it suitable for applications in microwave devices and RF filters .

2.2. Photonic Devices

The unique optical properties of this compound make it a candidate for photonic applications, including fiber amplifiers and integrated optical devices. Doping with rare earth elements like erbium enhances its luminescent properties, making it useful in telecommunications .

Biomedical Applications

3.1. Biodegradable Implants

In biomedical engineering, yttrium has been incorporated into magnesium alloys to control degradation rates for biodegradable bone implants. The presence of yttrium reduces galvanic corrosion and improves mechanical properties, making these alloys more effective for temporary implants .

3.2. Nanoparticles for Imaging

Yttrium oxide nanoparticles derived from this compound have shown promise in biomedical imaging due to their luminescent properties. Studies indicate that these nanoparticles can be used for photodynamic therapy, providing a dual function of imaging and therapeutic action .

Data Tables

| Application Area | Material Type | Key Properties | Potential Use Cases |

|---|---|---|---|

| Material Science | This compound/Nickel | Self-healing | Structural components |

| Electronic Devices | Dielectric Materials | High dielectric constant | Capacitors, RF filters |

| Photonic Devices | Doped this compound | Enhanced luminescence | Fiber amplifiers, optical devices |

| Biomedical Engineering | Yttrium-Doped Alloys | Controlled degradation | Biodegradable implants |

| Imaging | Yttrium Oxide Nanoparticles | High luminescence efficiency | Photodynamic therapy |

Case Studies

- Thermal Barrier Coatings : A study showed that this compound coatings significantly improved the thermal resistance of turbine blades, extending operational life under extreme conditions .

- Nanocomposite Development : Research on this compound/nickel composites revealed that the self-healing capability could reduce maintenance costs in aerospace applications by preventing catastrophic failures .

- Biomedical Applications : In trials involving magnesium alloys with yttrium, researchers found that the addition of yttrium slowed degradation rates significantly compared to standard alloys, enhancing their suitability for temporary implants .

Mecanismo De Acción

The mechanism by which yttrium titanate exerts its effects is primarily related to its structural and electronic properties. The pyrochlore structure of this compound allows for high ionic conductivity, making it suitable for applications in solid oxide fuel cells. Additionally, the ability to host rare earth ions enables its use in optical applications, where it can enhance luminescence and reduce non-radiative recombination .

Comparación Con Compuestos Similares

Yttrium titanate can be compared with other pyrochlore compounds such as:

Holmium titanate (Ho₂Ti₂O₇): Known for its magnetic properties and potential use in spintronic devices.

Ytterbium titanate (Yb₂Ti₂O₇): Exhibits unique magnetic interactions and is studied for its potential in quantum computing.

Barium titanate (BaTiO₃): Widely used in capacitors and piezoelectric devices due to its ferroelectric properties.

This compound stands out due to its combination of high dielectric constant, thermal stability, and ability to host rare earth ions, making it versatile for various applications.

Actividad Biológica

Yttrium titanate (YTiO3) is a compound that exhibits significant biological activity, particularly in the fields of biomedicine and materials science. This article provides a comprehensive overview of its biological effects, including cytotoxicity, genotoxicity, and potential therapeutic applications.

Overview of this compound

This compound is a perovskite-type oxide that has garnered attention due to its unique structural properties and potential applications in various fields, including electronics, optics, and biomedicine. Its ability to form nanoparticles enhances its reactivity and biological interactions.

Cytotoxicity and Genotoxicity

Recent studies have demonstrated that this compound nanoparticles exhibit selective cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. For instance, research on yttrium oxide nanoparticles (Y2O3-NPs), which are closely related to this compound, revealed significant cytotoxic effects against triple-negative breast cancer (TNBC) cells (MDA-MB-231) with an IC50 value of 74.4 µg/mL. In contrast, these nanoparticles displayed low toxicity to normal retinal epithelial (RPE1) and human dermal fibroblast (HDF) cells .

Table 1: Cytotoxic Effects of this compound Nanoparticles

| Cell Line | IC50 Value (µg/mL) | Toxicity Level |

|---|---|---|

| MDA-MB-231 (TNBC) | 74.4 | High |

| RPE1 | >100 | Low/Non-toxic |

| HDF | >100 | Low/Non-toxic |

The mechanisms underlying the cytotoxic effects of this compound involve the induction of oxidative stress and apoptosis. Studies have shown that treatment with Y2O3-NPs leads to increased levels of reactive oxygen species (ROS), DNA damage, and upregulation of pro-apoptotic genes such as CASP3 and CASP8 while downregulating anti-apoptotic genes like BCL2 . This suggests that this compound can effectively trigger programmed cell death in cancer cells.

Antibacterial and Antioxidant Properties

In addition to its anticancer activity, this compound has been investigated for its antibacterial properties. A study involving yttrium-doped perovskite materials highlighted their combined antioxidant and antibacterial activities. The incorporation of yttrium into titanium-based compounds has been shown to enhance their effectiveness against bacterial strains, providing a dual-functionality that could be beneficial in therapeutic applications .

Table 2: Antibacterial Activity of Yttrium-Doped Materials

| Material | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| LaTiO3 with Y | E. coli | 15 |

| LaTiO3 without Y | E. coli | 10 |

Case Studies

- Cytotoxicity in Cancer Research : A study assessed the effects of Y2O3-NPs on MDA-MB-231 cells, demonstrating significant cytotoxicity through ROS generation and apoptosis induction . The findings support the potential use of this compound in targeted cancer therapies.

- Antibacterial Applications : Research on yttrium-doped perovskites indicated their effectiveness against common bacterial pathogens, suggesting their application in antimicrobial coatings or medical devices .

Propiedades

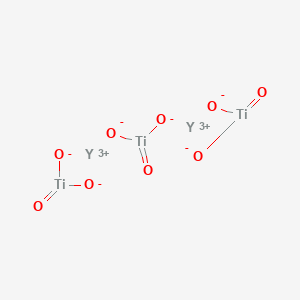

IUPAC Name |

dioxido(oxo)titanium;yttrium(3+) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/9O.3Ti.2Y/q;;;6*-1;;;;2*+3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWSPPZJGJOVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Y+3].[Y+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O9Ti3Y2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.